molecular formula C24H21BrN2O2S B2445404 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide CAS No. 919703-84-7

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide

Cat. No.: B2445404
CAS No.: 919703-84-7
M. Wt: 481.41
InChI Key: UNFOSHUHQOIIAB-UHFFFAOYSA-N
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Description

N-(2-((2-(4-Bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide is a novel synthetic small molecule research chemical designed for investigative applications in oncology and neuroscience. This compound integrates multiple pharmacologically active motifs into a single chemical entity, featuring a 3-methoxybenzamide group linked via a thioether bridge to a 2-(4-bromophenyl)-1H-indole scaffold. The structural framework suggests potential bioactivity across multiple research domains. In cancer research, compounds containing the 3-methoxybenzamide pharmacophore have demonstrated significant antiproliferative properties in studies against human cancer cell lines, including colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45), with reported IC50 values in the low micromolar range . The molecular structure incorporates a thioether linkage, a feature present in bioactive molecules that has been successfully synthesized through oxidative coupling reactions between indole and thiophenol derivatives under optimized conditions . The presence of the 1H-indole core is significant as indole derivatives represent privileged structures in medicinal chemistry, known to interact with diverse biological targets . The bromophenyl substituent may enhance membrane permeability and influence molecular recognition events. Researchers investigating nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype implicated in cognitive function and neuropsychiatric disorders, may find the structural features of interest given that indole-containing compounds frequently display affinity for neuronal receptors . This product is provided as a solid research chemical with comprehensive analytical characterization data available. Handling should be conducted in accordance with laboratory safety protocols using appropriate personal protective equipment. This compound is intended For Research Use Only and is not for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O2S/c1-29-19-6-4-5-17(15-19)24(28)26-13-14-30-23-20-7-2-3-8-21(20)27-22(23)16-9-11-18(25)12-10-16/h2-12,15,27H,13-14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFOSHUHQOIIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide typically involves multi-step organic reactions. One common method includes the formation of the indole core, followed by the introduction of the bromophenyl group and subsequent thioether linkage. The final step involves the attachment of the methoxybenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of high-throughput screening and optimization techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, thioethers, and benzamides. Examples include:

  • N-(2-(4-bromophenyl)-1H-indol-3-yl)acetamide
  • 3-methoxy-N-(2-(4-bromophenyl)thio)benzamide

Uniqueness

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide is a synthetic compound that belongs to the class of indole derivatives. Its unique structural features, including an indole core, a thioether linkage, and a methoxybenzamide moiety, suggest potential for diverse biological activities. This article explores its biological activity based on existing research, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C16H18BrN2OS\text{C}_{16}\text{H}_{18}\text{BrN}_2\text{OS}

Key Features:

  • Indole Core : Known for its role in various biological systems.
  • Thioether Linkage : Enhances lipophilicity and facilitates interactions with biological targets.
  • Methoxy Group : May contribute to antioxidant properties and modulate biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer types, indicating strong potential for cancer therapy .
  • Antioxidant Properties : The presence of the methoxy group suggests that the compound may possess antioxidant capabilities. Studies on similar compounds have demonstrated improved antioxidative activity compared to standard antioxidants .
  • Antibacterial Activity : Compounds with similar structures have shown selective antibacterial activity against Gram-positive strains such as Enterococcus faecalis . The thioether linkage may enhance membrane permeability, contributing to its antibacterial effects.

The mechanism of action for this compound involves several pathways:

  • Inhibition of Cell Division : Similar compounds have been found to inhibit cell division by targeting the FtsZ protein in bacterial cells, leading to filamentation and cell lysis .
  • Modulation of Enzyme Activity : The indole and methoxy groups are known to interact with various enzymes and receptors, potentially altering their activity and contributing to the compound's pharmacological effects .

Research Findings and Case Studies

Study Findings IC50 Values
Study 1Antiproliferative effects against MCF-7 cancer cells3.1 μM
Study 2Antioxidant activity superior to standard BHTNot specified
Study 3Selective antibacterial activity against E. faecalisMIC = 8 μM

Q & A

Q. Q1. What are the recommended synthetic routes for N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide, and how can reaction efficiency be optimized?

Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the indole core. Key steps include:

  • Thioether formation : Reacting 2-(4-bromophenyl)-1H-indole-3-thiol with a bromoethyl intermediate under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents like DMF.
  • Amide coupling : Using 3-methoxybenzoic acid activated via carbodiimide (e.g., EDC/HOBt) with the thioethylamine intermediate .
  • Optimization : Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) and adjust temperature (50–70°C) to minimize side products. Purify via column chromatography (gradient elution) .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Analytical Techniques :
    • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., indole C3-thioether at δ 3.8–4.2 ppm, aromatic protons for bromophenyl at δ 7.2–7.6 ppm) .
    • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (expected [M+H]⁺ ~529.02 g/mol) .
    • HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>95%) .

Q. Q3. What preliminary biological assays are suitable for evaluating this compound’s activity?

Answer:

  • In vitro screens :
    • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM, with cisplatin as a positive control .
    • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
    • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the indole scaffold’s known targets .

Advanced Research Questions

Q. Q4. How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

  • Functional group modifications :
    • Replace the 4-bromophenyl group with chloro or methoxy variants to assess electronic effects on bioactivity .
    • Vary the methoxy position on the benzamide (e.g., 2- or 4-methoxy) to study steric influences .
  • Biological evaluation : Compare IC₅₀ values across analogs in dose-response assays. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like tubulin or DNA topoisomerases .

Q. Q5. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying potency across studies)?

Answer:

  • Standardize assay conditions :
    • Use identical cell lines (e.g., ATCC-certified HeLa) and culture media to minimize variability .
    • Validate results with orthogonal assays (e.g., ATP-based viability assays alongside flow cytometry for apoptosis) .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) and confirm stability via LC-MS over 24 hours .

Q. Q6. How can researchers investigate the compound’s mechanism of action in depth?

Answer:

  • Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins post-treatment .
  • Cellular imaging : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .
  • Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., Bcl-2 family proteins) followed by rescue experiments .

Methodological Notes

  • Contradiction management : Cross-validate conflicting data using independent labs or blinded analyses .
  • Advanced SAR : Prioritize analogs with logP <5 and polar surface area >80 Ų to enhance bioavailability .

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